![molecular formula C14H19N3 B5525670 spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine](/img/structure/B5525670.png)
spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine is a spirocyclic compound characterized by a unique structure where a spiro carbon atom connects a 4H-isoquinoline moiety to a cyclohexane ring. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of isoquinoline derivatives with cyclohexanone under acidic or basic conditions, followed by hydrazine addition to form the spirocyclic structure. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of spirocyclic compounds like spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize efficiency and minimize waste. Catalysts and solvents are selected to enhance reaction rates and selectivity .
化学反応の分析
Types of Reactions
Spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into spirocyclic alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include spirocyclic ketones, alcohols, amines, and substituted derivatives, which can be further utilized in various applications .
科学的研究の応用
Spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex spirocyclic molecules and as a model compound for studying spirocyclic chemistry.
Biology: The compound exhibits potential biological activities, including antimicrobial, antitumor, and antiviral properties, making it a candidate for drug development.
Medicine: Its unique structure allows it to interact with biological targets, potentially leading to the development of new therapeutic agents.
作用機序
The mechanism of action of spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The spirocyclic structure allows it to fit into specific binding sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism of action .
類似化合物との比較
Similar Compounds
Similar compounds to spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine include:
- Spiro[indole-3,1’-cyclohexane]-1-ylhydrazine
- Spiro[benzofuran-3,1’-cyclohexane]-1-ylhydrazine
- Spiro[isoquinoline-3,1’-cyclopentane]-1-ylhydrazine
Uniqueness
What sets spiro[4H-isoquinoline-3,1’-cyclohexane]-1-ylhydrazine apart is its specific spirocyclic structure, which imparts unique physicochemical properties such as enhanced stability, solubility, and bioactivity. These properties make it a valuable compound in various research and industrial applications .
特性
IUPAC Name |
spiro[4H-isoquinoline-3,1'-cyclohexane]-1-ylhydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3/c15-17-13-12-7-3-2-6-11(12)10-14(16-13)8-4-1-5-9-14/h2-3,6-7H,1,4-5,8-10,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDZEZCVYZZPRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C(=N2)NN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2-phenylacetamide](/img/structure/B5525589.png)
![6-{[4-(3-benzyl-1H-pyrazol-5-yl)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5525594.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5525596.png)
![2-[(2-fluorophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide](/img/structure/B5525608.png)
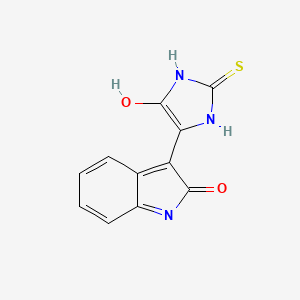
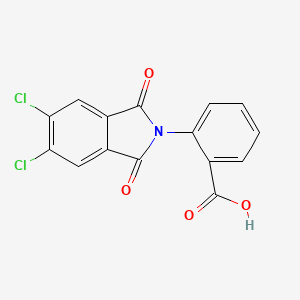
![4-(4-{1-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-1H-imidazol-2-yl}-1H-1,2,3-triazol-1-yl)piperidine hydrochloride](/img/structure/B5525618.png)
![N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5525623.png)
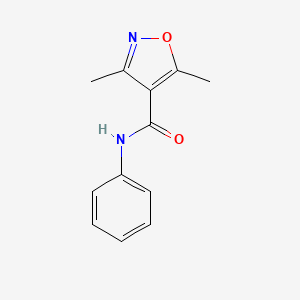
![6-amino-3-tert-butyl-4-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5525635.png)
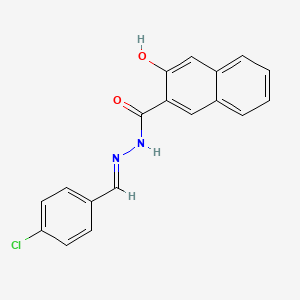
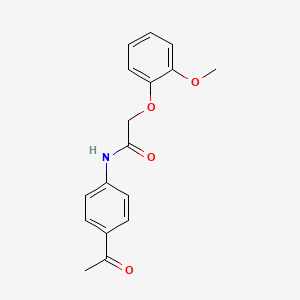
![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)
![(1S,5R)-3-[(2,3-difluoro-6-methoxyphenyl)methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)
